![molecular formula C8H6N2O2 B2481641 6-Cyano-5-methylnicotinic acid CAS No. 1360953-72-5](/img/structure/B2481641.png)
6-Cyano-5-methylnicotinic acid
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Overview
Description
Synthesis Analysis
The synthesis of various derivatives of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids has been explored in recent studies. One such study describes the synthesis of ethyl or methyl esters of these acids with different 2-substituents, including polar groups like CO2C2H5, (CH2)2CO2CH3, (CH2)3CO2C2H5, CH2OCH3, or CF3. These esters were then hydrolyzed to yield the corresponding carboxylic acids. Notably, compounds such as 5-cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid demonstrated positive inotropic activity, suggesting potential cardiotonic applications .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a pyridine ring with a cyano group at the 5-position and a keto group at the 6-position. The presence of various substituents at the 2-position significantly influences the chemical and biological properties of these molecules. For instance, the trifluoromethyl group in 5-cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid is likely responsible for its observed cardiotonic activity .
Chemical Reactions Analysis
The derivatives of 5-cyano-6-oxo-2-styrylnicotinic acids are obtained through the reaction of the anilide or ethyl ester of 5-cyano-2-methyl-6-oxonicotinic acid with aromatic aldehydes. These reactions yield compounds that can be further converted into hydrazides upon interaction with hydrazine hydrate. This demonstrates the reactivity of the cyano and keto functional groups in these molecules, allowing for the formation of various substituted nicotinic acids with potential antimicrobial activity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 6-Cyano-5-methylnicotinic acid are not detailed in the provided papers, the general properties of the related compounds suggest that these acids are likely to be crystalline solids with moderate solubility in polar solvents. The presence of the cyano and keto groups would contribute to their reactivity, as seen in the synthesis of different derivatives with potential biological activities. The antimicrobial activity of these compounds, as well as their cardiotonic effects, indicate that they interact with biological systems, which is a direct consequence of their chemical structure and properties .
Scientific Research Applications
Microbial Degradation and Biotransformation
- Bacteria capable of degrading 6-methylnicotinic acid were isolated, with one strain demonstrating hydroxylation at the C2 position, useful for pharmaceutical and herbicide production (Tinschert et al., 1997).
Synthesis and Antiproliferative Activity
- Novel 6-aryl-2-methylnicotinic acid hydrazides and hydrazones were synthesized, exhibiting variable antiproliferative activity against leukemia cell lines, contributing to cancer research (Abdel‐Aziz et al., 2012).
Organocatalytic Uses in Chemical Synthesis
- Isonicotinic acid was used as an organocatalyst for synthesizing pyranopyrazoles, demonstrating its utility in facilitating chemical reactions (Zolfigol et al., 2013).
Coordination Chemistry and Crystal Structures
- Studies on silver(I) coordination compounds with 6-methylnicotinic acid reveal varied structures due to different degrees of protonation, contributing to inorganic chemistry (Aakeröy & Beatty, 1999).
- The synthesis of complexes with 6-methylnicotinic acid ligand was explored, providing insights into molecular interactions and crystal structures (Luo et al., 2014).
Antimicrobial Activity
- Derivatives of 5-cyano-6-oxo-2-styrylnicotinic acids were synthesized and displayed antimicrobial activity, contributing to the development of new antibiotics (Deyanov & Konshin, 2004).
Antibacterial Properties
- Transition metal complexes of 2-Hydroxy-6-methylnicotinic acid were analyzed for antibacterial activity, showcasing its potential in antibacterial applications (Verma & Bhojak, 2018).
Pharmaceutical Development
- The synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, utilized ethyl 6-chloro-5-cyano-2-methylnicotinate, illustrating its role in drug development (Andersen et al., 2013).
Mechanism of Action
Target of Action
This compound is a derivative of niacin, also known as vitamin B3 . Niacin is known to interact with various targets in the body, including certain enzymes involved in energy metabolism . .
Mode of Action
Given its structural similarity to niacin, it may interact with similar targets and exert similar effects . Niacin is known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue
Biochemical Pathways
Niacin, a structurally related compound, is involved in numerous biochemical pathways, including those related to energy metabolism . It acts as a precursor for nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for redox reactions . It remains to be seen whether 6-Cyano-5-methylnicotinic acid influences similar pathways.
Pharmacokinetics
A study on a related compound, 6-methylnicotine, found that its aerosol transfer efficiency was similar to that of nicotine
Result of Action
The molecular and cellular effects of 6-Cyano-5-methylnicotinic acid are currently unknown. Research on related compounds suggests potential effects on cellular metabolism and redox reactions . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and the presence of other chemicals can affect the stability and activity of a compound . .
properties
IUPAC Name |
6-cyano-5-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-5-2-6(8(11)12)4-10-7(5)3-9/h2,4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMBJGGXXNEVAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyano-5-methylnicotinic acid | |
CAS RN |
1360953-72-5 |
Source
|
Record name | 6-cyano-5-methylnicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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